molecular formula C14H18N2O2 B4996907 N-allyl-N'-(4-ethylbenzyl)ethanediamide

N-allyl-N'-(4-ethylbenzyl)ethanediamide

Cat. No.: B4996907
M. Wt: 246.30 g/mol
InChI Key: IOBCALUDMVMFBZ-UHFFFAOYSA-N
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Description

N-allyl-N'-(4-ethylbenzyl)ethanediamide is a synthetic diamide compound featuring an ethanediamide (oxamide) backbone substituted with an allyl group and a 4-ethylbenzyl moiety. For instance, spectral data (e.g., IR, NMR) from structurally related compounds, such as sulfonamides with allyl substituents, have historically been used to validate similar synthetic products when high-resolution mass spectrometry (HRMS) data are unavailable .

Properties

IUPAC Name

N'-[(4-ethylphenyl)methyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-9-15-13(17)14(18)16-10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCALUDMVMFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-allyl-N'-(4-ethylbenzyl)ethanediamide with structurally or functionally related compounds from the provided evidence.

Table 1: Comparative Analysis of Key Compounds

Compound Name Functional Groups Molecular Weight (g/mol) Synthesis Yield Key Spectral Data (IR, cm⁻¹) Applications/Notes
This compound (Target) Ethanediamide, Allyl, 4-Ethylbenzyl Not explicitly provided Not reported Inferred amide C=O (~1650–1680) Research (potential pharmaceutical)
(E)-N-Allyl-N-(3-morpholinoprop-1-enyl)methanesulfonamide (2n) Sulfonamide, Allyl, Morpholine Calculated ~265 59% 1658 (S=O), 1114 (C-O-C morpholine) Synthetic intermediate
Ethyl 4-ANPP (hydrochloride) Piperidine amine, Phenethyl 381.4 (as dihydrochloride) Not reported UV λmax: 255 nm Forensic research (opioid precursor)
N-allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (16a) Sulfonamide, Allyl, Hydroxyethyl Not provided 63% Not specified Pharmaceutical synthesis
(S)-N-allyl-N-(1-hydroxy-3-phenylprop-2-yl)-4-methylbenzenesulfonamide (16c) Sulfonamide, Allyl, Hydroxy-phenylpropyl Not provided 59% Not specified Pharmaceutical synthesis

Structural and Functional Differences

  • Core Backbone : The target compound’s ethanediamide backbone distinguishes it from sulfonamides (e.g., 2n, 16a/c) and piperidine amines (e.g., Ethyl 4-ANPP). Ethanediamides exhibit dual amide bonds, enhancing hydrogen-bonding capacity compared to sulfonamides’ S=O groups or amines’ basic nitrogen centers.
  • Substituents : The allyl group is a common feature across all compounds, suggesting shared reactivity in allylation or polymerization processes. However, the 4-ethylbenzyl group in the target compound introduces hydrophobicity distinct from morpholine (2n) or hydroxyethyl (16a) substituents.

Spectral and Analytical Data

  • IR Spectroscopy : The target’s amide C=O stretches (~1650–1680 cm⁻¹) would differ from sulfonamides’ S=O asymmetric/symmetric stretches (e.g., 1347 and 1155 cm⁻¹ in 2n ). Ethyl 4-ANPP lacks characteristic amide/sulfonamide bands but shows UV absorbance at 255 nm .

Critical Notes

Data Limitations : Direct data for this compound (e.g., HRMS, yield) are absent in the evidence; comparisons rely on structurally analogous compounds.

Safety Considerations : Similar allyl- or benzyl-containing compounds (e.g., Ethyl 4-ANPP) require stringent handling protocols, including PPE and adherence to safety data sheets .

Synthetic Pathways : General procedures (GP10) for sulfonamides may inform the target’s synthesis but require optimization for ethanediamide chemistry.

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